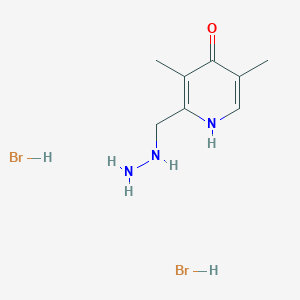
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
概要
説明
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide is a chemical compound that belongs to the class of hydrazinopyridines. This compound is characterized by the presence of a hydrazinomethyl group attached to a pyridine ring, which is further substituted with two methyl groups and a hydroxyl group. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide typically involves the following steps:
Nucleophilic Substitution: The starting material, 3,5-dimethyl-4-hydroxypyridine, undergoes nucleophilic substitution with hydrazine hydrate to form 2-(hydrazinomethyl)-3,5-dimethylpyridin-4-ol.
Salt Formation: The resulting compound is then reacted with hydrobromic acid to form the dihydrobromide salt.
The reaction conditions for the nucleophilic substitution generally involve the use of solvents such as ethanol or methanol, with the reaction being carried out at temperatures ranging from 0°C to 150°C, depending on the specific reagents and desired yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction environments further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Azomethine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinomethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2-(Hydrazinomethyl)pyridine dihydrochloride
- 3,5-Dimethyl-4-hydroxypyridine
- 2-Hydrazinopyridine
Uniqueness
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydrazinomethyl and hydroxyl groups allows for diverse chemical reactivity and potential for various applications in research and industry .
特性
IUPAC Name |
2-(hydrazinylmethyl)-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2BrH/c1-5-3-10-7(4-11-9)6(2)8(5)12;;/h3,11H,4,9H2,1-2H3,(H,10,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDKYICOAJVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CNN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)
amine](/img/structure/B1416323.png)
![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
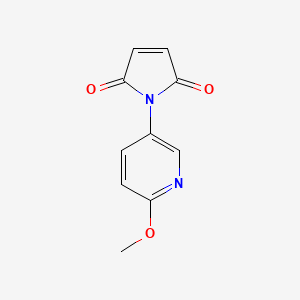
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)
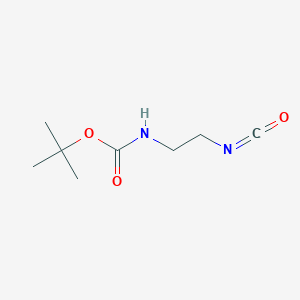
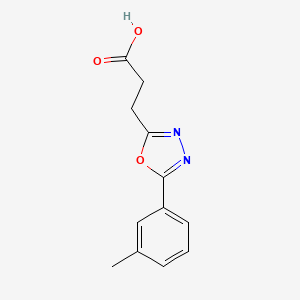
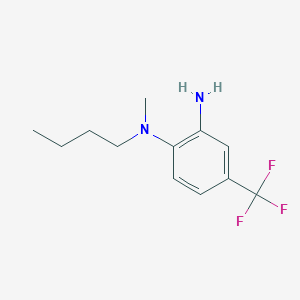
![4-[(Cyclopropylamino)methyl]benzamide](/img/structure/B1416335.png)
![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)


